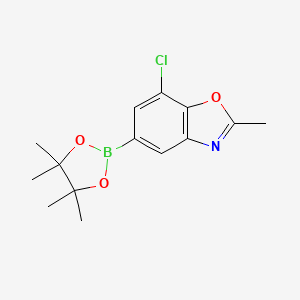

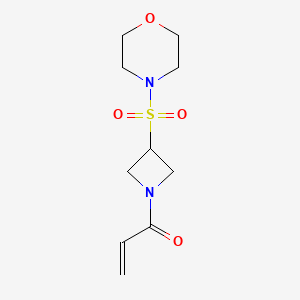

2-Dimethyl-4-chromanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . An enantioselective designing of 2, 3-dimethyl-4-chromanone ring attachment was attempted for the synthesis of potent calophyllum coumarins as anti-HIV 1 .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

Chromanone acts as a versatile scaffold exhibiting a wide range of pharmacological activities . The presence of azolyl ring at 3-position, halogen (Chloro) group at the 7-position and/or an alkyl (especially methyl) group at the 2-position of the chromane ring resulted in an enhancement of anti-seizure efficiency in O-(2,4-dichlorobenzyl) oxime series .Physical And Chemical Properties Analysis

The 1 H and 13 C NMR data confirm the structures of 3–13 . In the 1 H NMR spectra, the aldehyde proton for 2 was observed at 9.86 ppm. The azomethine protons for 3–13 were observed between 8.02 and 8.82 ppm .Scientific Research Applications

Synthesis and Derivative Production

Research has explored the reduction of oximes, including 2,2-dimethyl-4-chromanone oxime, yielding products such as 2,2-dimethyl-4-amino chroman and other derivatives. These reductions and transformations highlight the compound's role in synthesizing various chroman derivatives, which are crucial in different scientific fields, particularly in organic chemistry and materials science (Dudykina et al., 1969).

Chemical Reactions and Structural Studies

The compound serves as a starting material for exploring different chemical reactions, including its interaction with formaldehyde. This has led to the isolation of various dimeric products, contributing to a deeper understanding of the chemical behavior of chromanone compounds in different environments (Ninagawa et al., 1978).

Potential in Drug Discovery and Medicinal Chemistry

While avoiding specific mentions of drug use and dosage, it's notable that the chroman-4-one scaffold, of which 2-dimethyl-4-chromanone oxime is a part, is significant in drug discovery. Its structural diversity makes it a valuable building block in organic synthesis and drug design, contributing to the development of potential therapeutic agents (Emami et al., 2015).

Photochemical Properties and Material Science

The compound's derivatives, such as 5-hydroxy-4-chromanones, have been studied for their properties as UV-absorbers. This application is essential in material science, particularly in the development of photostable materials and UV protection technologies (Ninagawa et al., 1982).

Mechanism of Action

Safety and Hazards

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This work might stimulate new ideas in further modification of multitarget anti-cancer agents and therapeutic approaches .

properties

IUPAC Name |

(NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPBZFJOCVCFBX-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)C2=CC=CC=C2O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C/C(=N/O)/C2=CC=CC=C2O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethyl-4-chromanone oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)

![6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)

![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)